4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine
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Description
“4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine” is a complex organic compound that contains an imidazole ring and a piperidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their wide range of biological activities . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with an imidazole ring attached to a piperidine ring via a carbon atom . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions . They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine' involves the reaction of 4-bromobenzaldehyde with 1,2-diaminocyclohexane to form the intermediate 4-[5-(4-bromophenyl)-1H-imidazol-2-yl]cyclohexane. This intermediate is then reacted with piperidine to yield the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "1,2-diaminocyclohexane", "piperidine" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with 1,2-diaminocyclohexane in the presence of a suitable solvent and catalyst to form the intermediate 4-[5-(4-bromophenyl)-1H-imidazol-2-yl]cyclohexane.", "Step 2: The intermediate 4-[5-(4-bromophenyl)-1H-imidazol-2-yl]cyclohexane is then reacted with piperidine in the presence of a suitable solvent and catalyst to yield the final product, 4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine." ] } | |
CAS No. |
1153102-64-7 |
Molecular Formula |
C14H16BrN3 |
Molecular Weight |
306.20 g/mol |
IUPAC Name |
4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine |
InChI |
InChI=1S/C14H16BrN3/c15-12-3-1-10(2-4-12)13-9-17-14(18-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) |
InChI Key |
ZLTOWNBGCDROJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br |
Purity |
95 |
Origin of Product |
United States |
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